
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopropyl amides and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the endocannabinoid system. The compound has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide increases the levels of endocannabinoids, which in turn modulate various physiological processes.
Biochemical and physiological effects:
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. In addition, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been shown to modulate various physiological processes such as appetite, mood, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide in lab experiments is its high potency and selectivity for FAAH inhibition. The compound has been shown to exhibit potent and long-lasting effects in preclinical studies. However, one of the limitations of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is its potential for off-target effects. The compound may interact with other enzymes and receptors, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide. One of the potential applications of the compound is in the treatment of chronic pain and inflammation. Further studies are needed to investigate the efficacy and safety of the compound in human trials. In addition, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide may have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and therapeutic potential of the compound in these conditions. Finally, the development of new analogs and derivatives of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide may lead to the discovery of more potent and selective FAAH inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide involves the reaction of 2-bromo-5-fluoroaniline with 1-cyanocyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWXRJLGJUQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
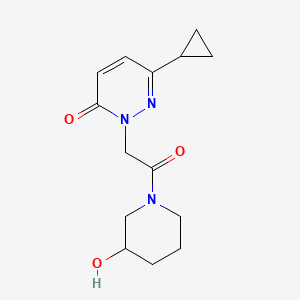
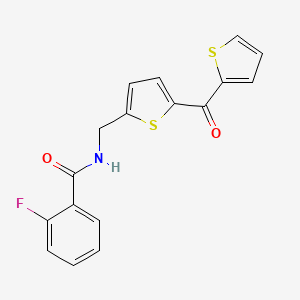

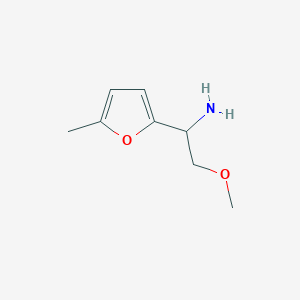
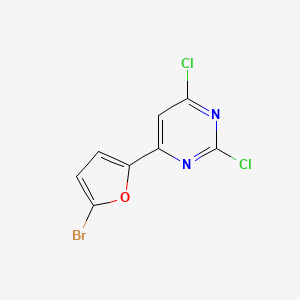
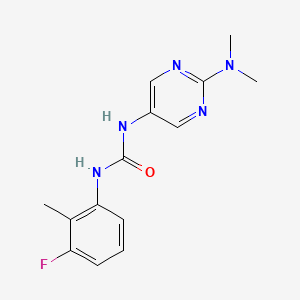
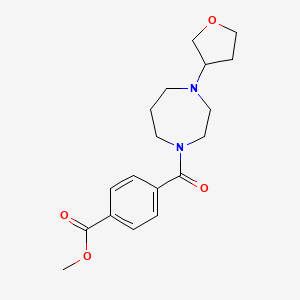
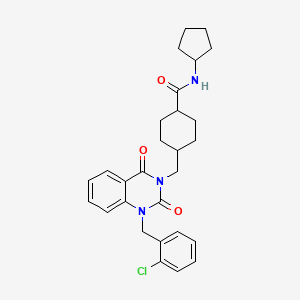
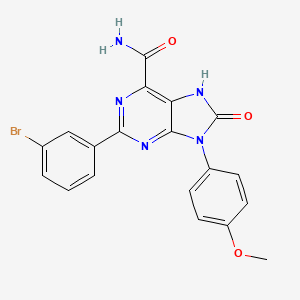
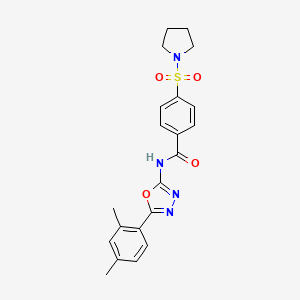
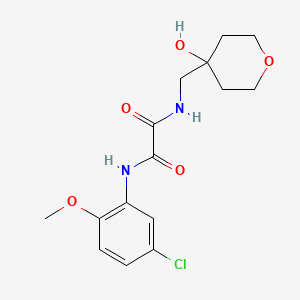
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2740834.png)